![molecular formula C23H22N4O4 B2768373 3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-68-3](/img/structure/B2768373.png)

3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

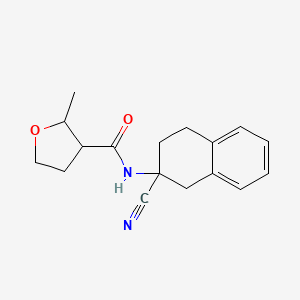

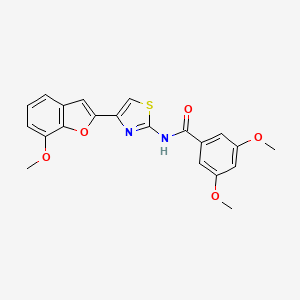

The compound “3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolo[3,2-d]pyrimidine derivative . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents .

Molecular Structure Analysis

Pyrrolo[3,2-d]pyrimidines are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 . Much of the focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. This compound can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

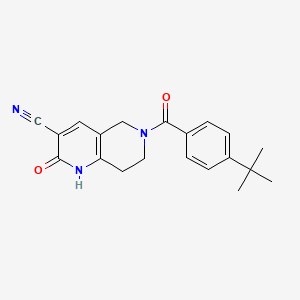

Antimicrobial Activity

Researchers have explored the antimicrobial properties of related molecules. While not specifically studied for this compound, similar structures containing benzyl and pyrimidine moieties have shown promise. Investigating its in vitro antimicrobial activity could provide valuable insights .

TNF-α Inhibition

Tumor necrosis factor-alpha (TNF-α) plays a crucial role in inflammation. Derivatives of pyrimidine and benzyl groups have been investigated for their ability to inhibit TNF-α production. This compound might be a candidate for further evaluation in this context .

Zukünftige Richtungen

Wirkmechanismus

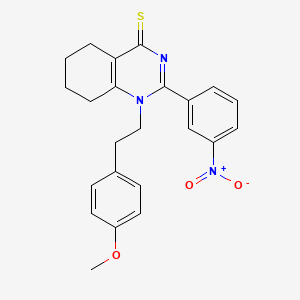

Target of Action

The primary targets of this compound are likely to be Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .

Mode of Action

This compound is likely to act as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibits the progression of the cell cycle and can lead to cell cycle arrest .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of DNA replication and cell division, thereby exerting anti-proliferative effects .

Pharmacokinetics

Like other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of CDKs by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells . This can result in the shrinkage of tumors and the inhibition of metastasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect its absorption, and the presence of certain enzymes in the liver can affect its metabolism . Furthermore, the presence of other drugs can affect its distribution and excretion, potentially leading to drug-drug interactions .

Eigenschaften

IUPAC Name |

3-benzyl-N-[(2-methoxyphenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-26-14-17(21(28)24-12-16-10-6-7-11-18(16)31-2)19-20(26)22(29)27(23(30)25-19)13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDWCMAAUXXPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2768290.png)

![N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2768294.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)

![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)

![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)